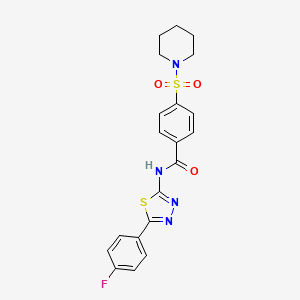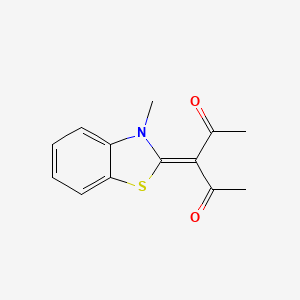![molecular formula C18H14ClN3O B11684618 N'-[(E)-(4-chlorophenyl)methylidene]-2-methylquinoline-4-carbohydrazide](/img/structure/B11684618.png)
N'-[(E)-(4-chlorophenyl)methylidene]-2-methylquinoline-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(4-chlorophenyl)methylidene]-2-methylquinoline-4-carbohydrazide is a chemical compound that belongs to the class of hydrazones Hydrazones are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals
Preparation Methods
The synthesis of N’-[(E)-(4-chlorophenyl)methylidene]-2-methylquinoline-4-carbohydrazide typically involves a condensation reaction between 4-chlorobenzaldehyde and 2-methylquinoline-4-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified through recrystallization .
Industrial production methods for this compound are not well-documented, but the laboratory synthesis provides a foundation for scaling up the process. The key steps involve ensuring the purity of the starting materials and optimizing the reaction conditions to maximize yield.
Chemical Reactions Analysis
N’-[(E)-(4-chlorophenyl)methylidene]-2-methylquinoline-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride, resulting in the formation of hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom, using reagents like sodium methoxide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields quinoline N-oxides, while reduction produces hydrazine derivatives .
Scientific Research Applications
N’-[(E)-(4-chlorophenyl)methylidene]-2-methylquinoline-4-carbohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals, particularly for treating bacterial infections and cancer.
Industry: It is used in the production of dyes and pigments due to its stable chemical structure.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-chlorophenyl)methylidene]-2-methylquinoline-4-carbohydrazide involves its interaction with cellular targets such as enzymes and DNA. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the enzyme from catalyzing its substrate. Additionally, it can intercalate into DNA, disrupting the replication and transcription processes, which is particularly useful in anticancer applications .
Comparison with Similar Compounds
N’-[(E)-(4-chlorophenyl)methylidene]-2-methylquinoline-4-carbohydrazide can be compared with other hydrazone derivatives such as:
- N’-[(E)-(4-fluorophenyl)methylidene]-2-methylquinoline-4-carbohydrazide
- N’-[(E)-(4-bromophenyl)methylidene]-2-methylquinoline-4-carbohydrazide
These compounds share similar chemical structures but differ in their substituents, which can significantly impact their biological activity and chemical reactivity.
Properties
Molecular Formula |
C18H14ClN3O |
|---|---|
Molecular Weight |
323.8 g/mol |
IUPAC Name |
N-[(E)-(4-chlorophenyl)methylideneamino]-2-methylquinoline-4-carboxamide |
InChI |
InChI=1S/C18H14ClN3O/c1-12-10-16(15-4-2-3-5-17(15)21-12)18(23)22-20-11-13-6-8-14(19)9-7-13/h2-11H,1H3,(H,22,23)/b20-11+ |
InChI Key |
IHOFQRGLDNIEAC-RGVLZGJSSA-N |
Isomeric SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)N/N=C/C3=CC=C(C=C3)Cl |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)NN=CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-chloro-5-(4-chlorophenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11684535.png)
![N'-[(E)-(3-nitrophenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B11684536.png)


![4-Chloro-2-[4-(2-nitrophenyl)-6-phenylpyridin-2-yl]phenol](/img/structure/B11684553.png)
![(5Z)-1-(4-chlorophenyl)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-2-hydroxypyrimidine-4,6(1H,5H)-dione](/img/structure/B11684557.png)

![(3Z)-3-[(4-acetylphenyl)imino]-3H-benzo[f]chromene-2-carboxamide](/img/structure/B11684562.png)
![2-[4-(4-Fluorophenyl)-6-phenylpyridin-2-yl]phenol](/img/structure/B11684570.png)
![Methyl 4-({[3-benzyl-1-(3-chlorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11684576.png)
![N'-[(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene]-2-cyanoacetohydrazide](/img/structure/B11684577.png)
![2-{3-[2-(4-chlorophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}-N-phenylacetamide](/img/structure/B11684582.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B11684626.png)
![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11684628.png)
